Apigetrin

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

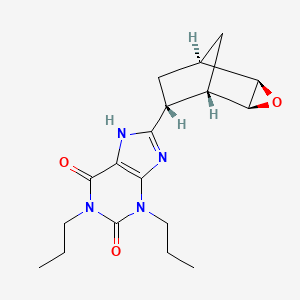

Apigetrin can be synthesized through a co-culture system using genetically engineered Escherichia coli. The process involves an upstream module that includes 4-coumarate: CoA ligase, chalcone synthase, chalcone flavanone isomerase, and flavone synthase I to synthesize apigenin from p-coumaric acid. The downstream system enhances the production of UDP-glucose and expresses glycosyltransferase to convert apigenin into this compound .

Industrial Production Methods

The industrial production of this compound involves optimizing the initial inoculum ratio of strains, temperature, and media components. Large-scale production has achieved a yield of 38.5 µM (16.6 mg/L) of this compound .

Chemical Reactions Analysis

Types of Reactions

Apigetrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce reduced flavonoid derivatives.

Scientific Research Applications

Apigetrin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study the chemical behavior of flavonoid glycosides.

Biology: It is used to investigate its effects on various biological processes, including cell proliferation and apoptosis.

Medicine: This compound has shown potential in cancer therapy by promoting apoptosis and necroptosis in cancer cells

Industry: this compound is used in the development of nutraceuticals and functional foods due to its health benefits.

Mechanism of Action

Apigetrin exerts its effects through various molecular targets and pathways:

Anticancer Activity: This compound inhibits cancer cell proliferation by modulating the cell cycle and blocking the cell phase at the G2/M checkpoint.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: this compound inhibits the expression of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

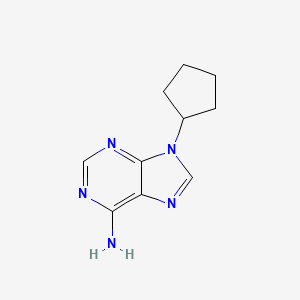

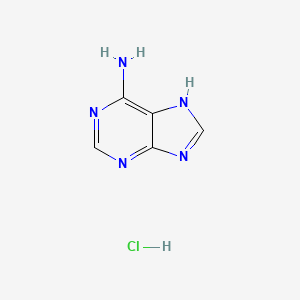

Apigenin: The aglycone form of apigetrin, known for its anticancer, antioxidant, and anti-inflammatory properties.

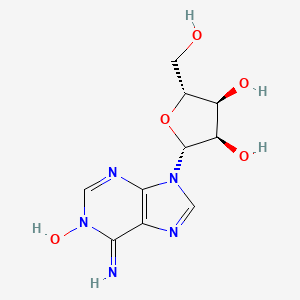

Vitexin: Another flavonoid glycoside with similar biological activities.

Uniqueness of this compound

This compound is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form, apigenin. This structural difference allows this compound to exert its effects more efficiently in biological systems.

Properties

IUPAC Name |

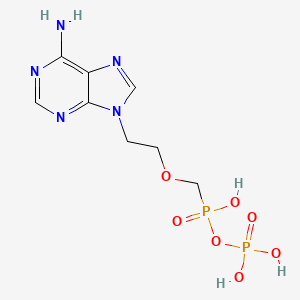

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUJOKENFFTPU-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028774 | |

| Record name | 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-74-5 | |

| Record name | Apigenin 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigetrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(beta-D-Glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APIGETRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OF2S66PCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cosmosiin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cosmosiin has been shown to interact with several targets, leading to different downstream effects. For example, cosmosiin:

- Increases ADAM10 expression: It increases the levels of immature and mature forms of the ADAM10 protein without altering mRNA levels in human cell lines (SH-SY5Y and HEK293). This effect is thought to be mediated by a translational mechanism involving the first 144 nucleotides of the ADAM10 5’UTR and PI3K signaling. [] Increased ADAM10 expression can lead to attenuated Aβ generation, a potential therapeutic strategy for Alzheimer’s disease. []

- Inhibits PD-L1 expression: Cosmosiin suppresses PD-L1 expression and triggers apoptosis in colorectal cancer cell lines. This apoptosis is facilitated through pathways related to reactive oxygen species (ROS). []

- Enhances adiponectin secretion and insulin receptor phosphorylation: In differentiated 3T3-L1 adipocytes, cosmosiin demonstrated dose-dependent effects on adiponectin secretion and insulin receptor-β phosphorylation, similar to insulin. It also positively affects GLUT4 translocation, suggesting potential benefits for diabetic complications. []

- Inhibits arginase activity: Cosmosiin shows arginase inhibitory activity with an IC50 value of 302 μM. []

ANone:

ANone: Current research primarily focuses on the biological activities of cosmosiin, and there is limited information regarding its catalytic properties, reaction mechanisms, selectivity, or uses in catalysis.

A: While computational studies focusing specifically on cosmosiin are limited, some research utilizes molecular docking simulations to predict its interactions with target proteins. For instance, docking studies suggest cosmosiin effectively binds to the active sites of viral proteins like Glycoprotein HSV-2gD, Thymidylate synthase from varicella-zoster virus, and COVID-19 main protease. [] Further computational studies, including molecular dynamics simulations and QSAR model development, are necessary to gain a deeper understanding of its interactions and predict potential activities.

ANone: Current research on cosmosiin primarily focuses on its in vitro activities. Limited data is available regarding its PK/PD properties, including ADME profile, in vivo activity, and efficacy.

ANone: Cosmosiin has shown promising results in various in vitro studies, demonstrating:

- Increased ADAM10 expression and reduced Aβ generation in human cell lines []

- Inhibition of PD-L1 expression and induction of apoptosis in colorectal cancer cells []

- Enhanced adiponectin secretion and insulin receptor phosphorylation in adipocytes []

- Inhibition of arginase activity []

ANone: Currently, there is limited information available regarding resistance or cross-resistance mechanisms associated with cosmosiin. Further research is needed to investigate the potential for resistance development and its relationship to other compounds or drug classes.

ANone: Research on biomarkers associated with cosmosiin treatment is currently limited. Further studies are needed to identify potential biomarkers for efficacy prediction, treatment response monitoring, and early detection of any adverse effects.

ANone: Several analytical techniques are employed for the characterization, quantification, and monitoring of cosmosiin, including:

- High-performance liquid chromatography (HPLC): This method, often coupled with UV or mass spectrometry detectors, is widely used for the separation, identification, and quantification of cosmosiin in plant extracts and formulations. [, , , , , ]

- Thin-layer chromatography (TLC): TLC serves as a rapid and cost-effective technique for the initial screening and identification of cosmosiin in plant materials. [, ]

- Spectroscopic techniques: Ultraviolet-visible (UV-Vis) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for structural elucidation and confirmation of cosmosiin identity. [, , , , , , , ]

ANone: Specific data regarding the environmental impact and degradation of cosmosiin is currently limited. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for its sustainable production and use, minimizing any negative environmental impacts.

ANone: Detailed studies investigating the dissolution and solubility characteristics of cosmosiin are currently limited. Determining its dissolution rate and solubility in various media, such as simulated gastric or intestinal fluids, would be crucial to understand its bioavailability and predict its in vivo performance.

A: Researchers have developed and validated several HPLC methods for quantifying cosmosiin in plant materials and formulated products. These methods typically involve evaluating parameters like linearity, precision, accuracy, specificity, limit of detection, and limit of quantification to ensure the reliability and robustness of the analytical data. [, , ]

ANone: Limited information is available regarding the immunogenicity and immunological responses associated with cosmosiin. Further research is needed to evaluate its potential to trigger immune reactions and explore strategies for mitigating or modulating any undesired immune responses.

ANone: Currently, there is limited information available on the potential interactions of cosmosiin with drug transporters. Further research is needed to investigate these interactions and develop strategies to mitigate or modulate them, if necessary.

ANone: Specific information regarding the effects of cosmosiin on drug-metabolizing enzymes is currently limited. Further research is needed to investigate its potential to induce or inhibit these enzymes and explore strategies to manage these interactions, if necessary, to prevent potential drug-drug interactions.

ANone: Direct alternatives or substitutes for cosmosiin are not explicitly identified in the provided research. The choice of alternative compounds would depend on the specific biological activity or application being targeted.

ANone: Currently, specific strategies for recycling and waste management related to cosmosiin are not explicitly addressed in the available research. As research progresses, developing sustainable practices for its production, use, and disposal, minimizing waste generation and environmental impact, will be essential.

ANone: Various research infrastructure and resources are available for studying cosmosiin, including:

ANone: While a detailed historical account of cosmosiin research is not readily available, its discovery and early studies likely stem from phytochemical investigations of plants traditionally used for medicinal purposes. Recent research milestones include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

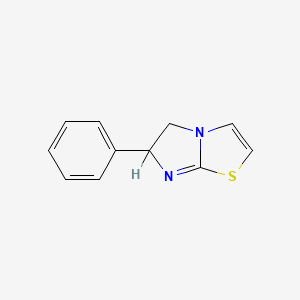

![1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride](/img/structure/B1665517.png)